molecular formula C27H18N2O4 B3874722 2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide

2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B3874722
M. Wt: 434.4 g/mol
InChI Key: MUNODORJNGQBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as BI-69A11, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the isoindolinecarboxamide family of compounds, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide involves binding to the ATP-binding site of these enzymes, thereby preventing their activation and subsequent downstream signaling. This results in the inhibition of cell growth and proliferation, making 2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide a promising candidate for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on protein kinases, 2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to exhibit anti-inflammatory and anti-angiogenic properties. These effects are thought to be mediated through the inhibition of NF-κB signaling and the suppression of vascular endothelial growth factor (VEGF) expression.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is its high potency and specificity for its target enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, its high potency also presents a challenge in terms of dosing and toxicity, which must be carefully monitored in laboratory experiments.

Future Directions

There are several potential future directions for the study of 2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide and related isoindolinecarboxamide compounds. One possible avenue of research is the development of more potent and selective inhibitors that can be used for therapeutic applications. Another area of interest is the investigation of the downstream signaling pathways that are affected by 2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide inhibition, which could provide insights into the mechanisms of disease progression and potential targets for intervention. Finally, the use of 2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide as a tool for studying the role of protein kinases in various disease states, including cancer and inflammation, is an area of ongoing research.

Scientific Research Applications

2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to exhibit potent inhibitory activity against several enzymes, including cyclic AMP-dependent protein kinase (PKA), protein kinase C (PKC), and protein kinase A (PKA). These enzymes play important roles in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

N-(3-hydroxyphenyl)-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2O4/c30-20-10-6-9-19(16-20)28-25(31)18-13-14-22-23(15-18)27(33)29(26(22)32)24-12-5-4-11-21(24)17-7-2-1-3-8-17/h1-16,30H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNODORJNGQBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC(=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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